

Application Notes and Protocols for In Vivo Studies of JNK Inhibitors

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Compound of Interest		
Compound Name:	Jnk-IN-14	
Cat. No.:	B12389935	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific in vivo dosage and administration protocols for **JNK-IN-14** have not been published in peer-reviewed literature. The following application notes and protocols are provided as a comprehensive guide for researchers interested in conducting in vivo studies with potent JNK inhibitors. The information is based on the in vitro profile of **JNK-IN-14** and established methodologies for other well-characterized JNK inhibitors.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] It is primarily activated by stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress.[1] The JNK pathway is involved in a wide array of cellular processes, including proliferation, apoptosis, and inflammation, making it a key therapeutic target in various diseases, particularly in oncology.[1][2]

JNK-IN-14 is a potent inhibitor of JNK isoforms.[3] Its in vitro activity suggests it may be a valuable tool for investigating the role of the JNK signaling pathway in disease models. These notes provide a framework for translating the in vitro potential of potent JNK inhibitors to in vivo experimental settings.

Data Presentation



In Vitro Inhibitory Activity of JNK-IN-14

The following table summarizes the reported in vitro potency of **JNK-IN-14** against the three JNK isoforms. This data is essential for understanding the compound's baseline activity before designing in vivo experiments.

Target	IC50 (nM)	Reference
JNK1	1.81	
JNK2	12.7	_
JNK3	10.5	_

Reference In Vivo Data for Other JNK Inhibitors

The table below provides a summary of in vivo experimental parameters for other selective JNK inhibitors. This information can serve as a valuable reference for determining an appropriate starting dose, administration route, and vehicle for a novel JNK inhibitor like **JNK-IN-14**.



Compo und	Animal Model	Disease /Cancer Type	Dosage	Adminis tration Route	Vehicle	Dosing Schedul e	Key Finding s / Referen ce
CC-401	Mice	Colon Cancer Xenograf t	25 mg/kg	Intraperit oneal (IP)	Not Specified	Every 3 days	Potentiat ed the effect of bevacizu mab and oxaliplati n.
SR-3306	Mice	Parkinso n's Disease Model (MPTP- induced)	30 mg/kg	Oral (p.o.), single dose	Not Specified	Single dose	Protected against dopamin ergic neuron loss.
SR-3306	Rats	Parkinso n's Disease Model (6- OHDA- induced)	10 mg/kg/da y	Subcutan eous (s.c.)	Not Specified	Daily for 14 days	Increase d the number of tyrosine hydroxyla se immunor eactive neurons.
AS60280 1	Mice	Pancreati c Cancer Xenograf t	40 mg/kg/da y	Not Specified	Not Specified	Daily	Inhibited cancer stem cells in establish ed

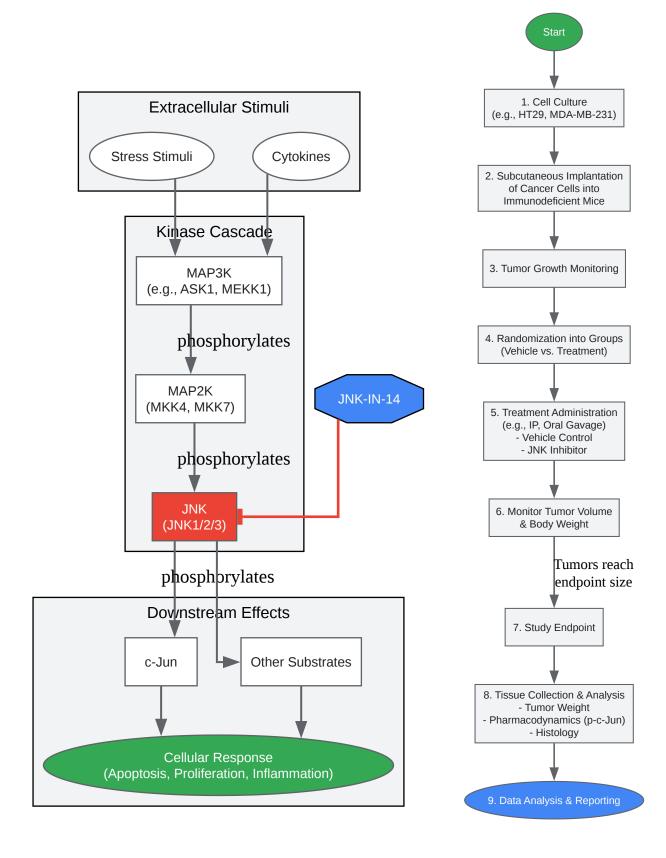


							xenograft tumors.
JNK-IN-8	Mice	Triple- Negative Breast Cancer Xenograf t	Not Specified	Not Specified	Not Specified	Not Specified	Sensitize d TNBC cells to lapatinib.

Signaling Pathway and Experimental Workflow Visualizations JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway. Stress stimuli and cytokines activate a cascade of kinases (MAP3K and MAP2K) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, to regulate gene expression and cellular processes.





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